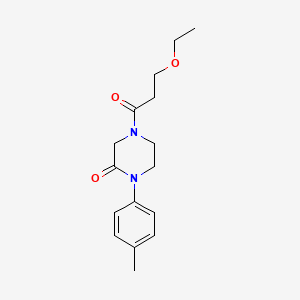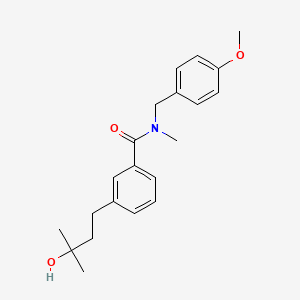
4-(3-ethoxypropanoyl)-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of piperazinone derivatives often involves cyclocondensation reactions or modifications of existing piperazine structures. For example, a related process involves the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide to yield a derivative of 2,5-piperazinedione (Zhang, Wen, Tang, & Li, 2007). This method could be adapted for the synthesis of 4-(3-ethoxypropanoyl)-1-(4-methylphenyl)-2-piperazinone by altering the starting materials to include the appropriate ethoxypropanoyl and 4-methylphenyl components.
Molecular Structure Analysis
The molecular structure of piperazinone derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. For instance, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was characterized by X-ray diffraction, demonstrating the coplanarity of the piperazinedione rings with their attached groups, excluding methyl H atoms (Zhang, Wen, Tang, & Li, 2007). Such detailed structural analysis is crucial for understanding the chemical behavior and reactivity of 4-(3-ethoxypropanoyl)-1-(4-methylphenyl)-2-piperazinone.
Chemical Reactions and Properties
Piperazinones undergo various chemical reactions, including cyclocondensation, acylation, and substitution reactions, which can modify their chemical structure and properties. The synthesis of related compounds involves steps like hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection (Zhang Sheng-ju, 2008). These reactions are indicative of the versatile chemistry of piperazinone derivatives.
Physical Properties Analysis
The physical properties of piperazinone derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The coplanarity and symmetry observed in the crystal structures, for instance, can impact the material's physical stability and solubility (Zhang, Wen, Tang, & Li, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are determined by the piperazinone core and substituent groups. For example, the presence of electron-donating or withdrawing groups on the aryl ring can significantly affect the acidity of the amide proton and the nucleophilicity of the nitrogen atom in the piperazinone ring. Studies on derivatives have shown that modifications on the piperazine ring can alter binding affinity to biological targets, indicating the importance of chemical properties in the design of bioactive molecules (Hsin et al., 2008).
Eigenschaften
IUPAC Name |
4-(3-ethoxypropanoyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-11-8-15(19)17-9-10-18(16(20)12-17)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOBOTFWIWWZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxypropanoyl)-1-(4-methylphenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5531786.png)

![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5531804.png)
![N-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5531810.png)

![9-(5-methoxy-2-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531818.png)
![methyl 2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]propanoate](/img/structure/B5531832.png)
![3-(3-methoxyphenyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B5531840.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5531851.png)
![2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5531858.png)
![5-(ethylthio)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5531865.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)
![2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5531889.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)